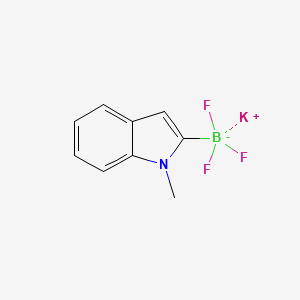

Potassium trifluoro(1-methylindol-2-yl)borate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium trifluoro(1-methylindol-2-yl)borate is an organoboron compound with the molecular formula C₉H₈BF₃KN and a molecular weight of 237.07 g/mol . This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(1-methylindol-2-yl)borate can be synthesized through the reaction of 1-methylindole with potassium chloromethyltrifluoroborate in the presence of a strong base such as potassium hexamethyldisilazide (KHMDS) . The reaction typically occurs under inert atmosphere conditions to prevent moisture and air sensitivity issues .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(1-methylindol-2-yl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the borate compound and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), aryl or vinyl halides, bases (e.g., K₂CO₃, NaOH)

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium trifluoro(1-methylindol-2-yl)borate has several applications in scientific research:

Mechanism of Action

The mechanism of action for potassium trifluoro(1-methylindol-2-yl)borate in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The borate compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

- Potassium trifluoro(phenyl)borate

- Potassium trifluoro(2-thienyl)borate

- Potassium trifluoro(3-pyridyl)borate

Uniqueness

Potassium trifluoro(1-methylindol-2-yl)borate is unique due to its indole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .

Biological Activity

Potassium trifluoro(1-methylindol-2-yl)borate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is an organoboron compound characterized by its trifluoroborate group attached to a 1-methylindole moiety. Its chemical structure can be represented as follows:

This compound is notable for its stability and reactivity in various organic transformations, which enhances its utility in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroborate group can facilitate the formation of covalent bonds with nucleophiles, potentially leading to inhibition or modulation of enzymatic activities.

Potential Biological Activities:

- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes involved in bacterial metabolism.

- Anticancer Properties: Research has suggested that this compound may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of signaling cascades .

Case Studies and Experimental Data

- Antimicrobial Activity Evaluation:

- Anticancer Activity:

- Mechanistic Studies:

Data Table: Summary of Biological Activities

| Biological Activity | Target/Mechanism | Concentration (µM) | Effect |

|---|---|---|---|

| Antimicrobial | Bacterial cell membrane disruption | >50 | Significant viability reduction |

| Anticancer | Induction of apoptosis | 50 | 40% reduction in proliferation |

| Cell Cycle Regulation | Inhibition of kinases | 25 | G1 phase arrest |

Properties

IUPAC Name |

potassium;trifluoro-(1-methylindol-2-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BF3N.K/c1-14-8-5-3-2-4-7(8)6-9(14)10(11,12)13;/h2-6H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKRXFIFLSAZKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=CC=CC=C2N1C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF3KN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.